
5-Brom-1,2,4-Thiadiazol
Übersicht
Beschreibung
5-Bromo-1,2,4-Thiadiazole: is a heterocyclic compound containing a five-membered ring with one sulfur atom, two nitrogen atoms, and one bromine atom. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,2,4-Thiadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing biologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Agriculture: The compound is explored for its potential as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
Target of Action
5-Bromo-1,2,4-Thiadiazole, a derivative of the thiadiazole ring, is known to interact strongly with biological targets due to its mesoionic character .
Mode of Action
It’s known that thiadiazole-containing compounds can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets, leading to various changes in cellular functions .
Biochemical Pathways
It’s known that molecules containing a thiadiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes, suggesting good bioavailability .
Result of Action
Numerous thiadiazole derivatives have been found to display anticancer activities in various in vitro and in vivo models .
Action Environment
It’s known that the properties of various families of organophotocatalysts, which include thiadiazole derivatives, can be tailored towards more favorable redox potentials and photophysical properties .
Biochemische Analyse
Biochemical Properties
5-bromo-1,2,4-Thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cyclin-dependent kinase 9 (CDK9) and cyclin T1, which are key regulators of transcription . The binding of 5-bromo-1,2,4-Thiadiazole to these proteins can inhibit their activity, leading to alterations in gene expression and cellular function.
Cellular Effects
The effects of 5-bromo-1,2,4-Thiadiazole on cells are multifaceted. It has been observed to exert cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest and apoptosis. Additionally, 5-bromo-1,2,4-Thiadiazole can modulate the activity of key signaling molecules, such as topoisomerase II, resulting in DNA damage and cell death .
Molecular Mechanism
At the molecular level, 5-bromo-1,2,4-Thiadiazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDK9 and topoisomerase II, inhibiting their activity and leading to changes in gene expression . The compound’s interaction with these enzymes can result in the inhibition of transcription and replication processes, ultimately causing cell death. Additionally, 5-bromo-1,2,4-Thiadiazole can induce oxidative stress and disrupt mitochondrial function, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-1,2,4-Thiadiazole can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-bromo-1,2,4-Thiadiazole remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to the compound can lead to the accumulation of reactive oxygen species (ROS) and oxidative damage, affecting cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 5-bromo-1,2,4-Thiadiazole in animal models are dose-dependent. At lower doses, the compound exhibits potent anticancer activity, inhibiting tumor growth and inducing apoptosis . At higher doses, 5-bromo-1,2,4-Thiadiazole can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
5-bromo-1,2,4-Thiadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can modulate metabolic flux and alter metabolite levels, impacting cellular metabolism . For example, it has been shown to inhibit the activity of key metabolic enzymes, such as cytochrome P450, affecting the metabolism of other drugs and endogenous compounds .
Transport and Distribution
The transport and distribution of 5-bromo-1,2,4-Thiadiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, accumulating in specific tissues and compartments . This selective distribution is crucial for its therapeutic efficacy, as it ensures that the compound reaches its target sites while minimizing off-target effects.
Subcellular Localization
The subcellular localization of 5-bromo-1,2,4-Thiadiazole is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 5-bromo-1,2,4-Thiadiazole can localize to the nucleus, where it interacts with DNA and nuclear proteins, influencing gene expression and cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-1,2,4-Thiadiazole typically involves the bromination of 1,2,4-thiadiazole. One common method includes the reaction of 1,2,4-thiadiazole with bromine in the presence of an oxidant. The process can be summarized as follows :
Pretreatment: Dissolve 1,2,4-thiadiazole in an acid solution to obtain a reaction-ready solution.
Bromination: Mix the solution with bromine for a preliminary reaction.
Oxidation: Continue the reaction in the presence of an oxidant to obtain the brominated product.
Alkali Analysis: Perform alkali analysis on the brominated material to isolate 5-Bromo-1,2,4-Thiadiazole.
Industrial Production Methods: Industrial production of 5-Bromo-1,2,4-Thiadiazole follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-1,2,4-Thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often require oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted thiadiazoles.
Oxidation Products: Oxidized derivatives of 5-Bromo-1,2,4-Thiadiazole.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Vergleich Mit ähnlichen Verbindungen
- 1,2,3-Thiadiazole
- 1,2,5-Thiadiazole
- 1,3,4-Thiadiazole
Comparison:
- 1,2,3-Thiadiazole: Similar in structure but differs in the position of nitrogen atoms. It has distinct biological activities and applications.
- 1,2,5-Thiadiazole: Also differs in nitrogen atom positions and exhibits unique chemical properties and uses.
- 1,3,4-Thiadiazole: Shares some similarities in biological activity but has different reactivity and applications due to its structural differences .
5-Bromo-1,2,4-Thiadiazole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
5-bromo-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN2S/c3-2-4-1-5-6-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUUGFLYVXDUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602787 | |
| Record name | 5-Bromo-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43201-13-4 | |
| Record name | 5-Bromo-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the basic physicochemical properties of 1,2,4-Thiadiazole?
A1: 1,2,4-Thiadiazole [] is a colorless liquid with a melting point ranging from -33 to -35 °C and a boiling point of 120.7–121.2 °C at standard pressure (753 mmHg). Its density is 1.3298 g/mL at 20 °C. It has a maximum absorbance wavelength (λmax) at 229 nm with a molar absorptivity (log ε) of 3.73. []
Q2: In what solvents is 1,2,4-Thiadiazole soluble?
A2: 1,2,4-Thiadiazole exhibits good solubility in polar solvents like water, ethanol, acetone, and glacial acetic acid. It shows moderate solubility in diethyl ether and limited solubility in less polar solvents like benzene, petroleum ether, carbon tetrachloride, and ethyl acetate. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



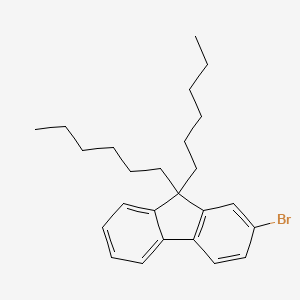
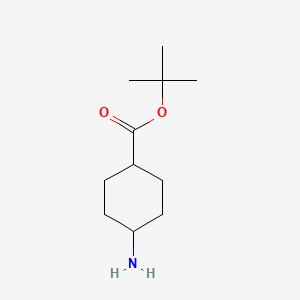

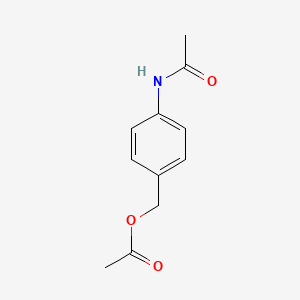

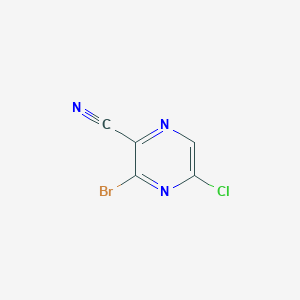

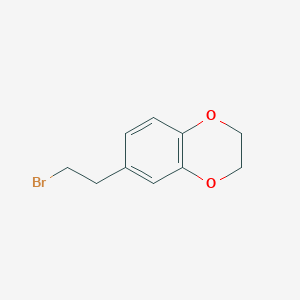


![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B1288350.png)
![3-[4-(Benzyloxy)phenyl]-3-hydroxypropanoic acid](/img/structure/B1288361.png)
![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)
